2-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of dihydropyrimidobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. Common starting materials include substituted anilines and aldehydes, which undergo cyclization and condensation reactions under controlled conditions. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-DIMETHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
- 2-(4-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
Uniqueness
Compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE may exhibit unique biological activities due to the presence of both dimethyl and methoxy groups. These functional groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C25H23N3O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C25H23N3O/c1-16-8-9-19(14-17(16)2)22-15-24(18-10-12-20(29-3)13-11-18)28-23-7-5-4-6-21(23)26-25(28)27-22/h4-15,24H,1-3H3,(H,26,27) |
InChI Key |
NPJYBHDQWAOCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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